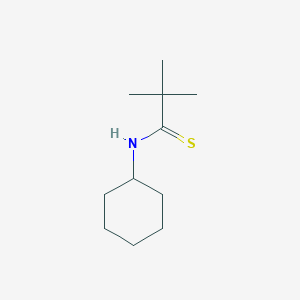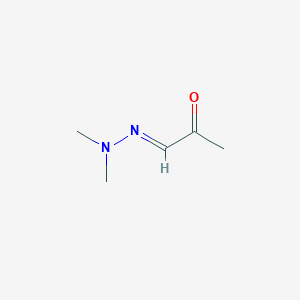
Propanal, 2-oxo-, 1-(dimethylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-oxo-, 1-(dimethylhydrazone) is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.1457 g/mol . It is a derivative of propanal, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanal, 2-oxo-, 1-(dimethylhydrazone) can be synthesized through the reaction of propanal with dimethylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for propanal, 2-oxo-, 1-(dimethylhydrazone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 2-oxo-, 1-(dimethylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones .
Applications De Recherche Scientifique
Propanal, 2-oxo-, 1-(dimethylhydrazone) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of propanal, 2-oxo-, 1-(dimethylhydrazone) involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may influence its reactivity and biological activity. The compound’s effects are mediated through pathways involving nucleophilic addition or substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal, dimethylhydrazone: Similar in structure but lacks the oxo group.
Propanal, 2-methyl-, dimethylhydrazone: Contains an additional methyl group on the propanal backbone.
Propanal, 2,2-dimethyl-, dimethylhydrazone: Features two methyl groups on the second carbon atom
Uniqueness
This dual functionality allows for a broader range of chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
65295-97-8 |
|---|---|
Formule moléculaire |
C5H10N2O |
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
(1E)-1-(dimethylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C5H10N2O/c1-5(8)4-6-7(2)3/h4H,1-3H3/b6-4+ |
Clé InChI |
AWQZMAZPSUPMRF-GQCTYLIASA-N |
SMILES isomérique |
CC(=O)/C=N/N(C)C |
SMILES canonique |
CC(=O)C=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
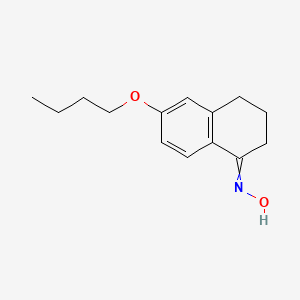
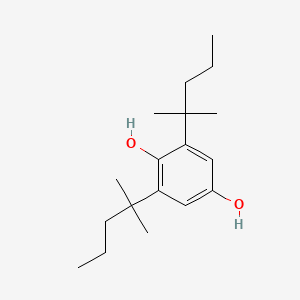

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)


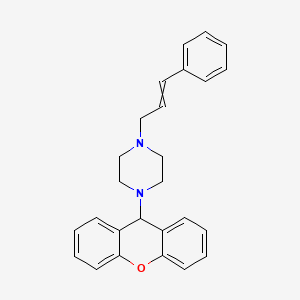
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
